molecular formula C21H20FN5O B2741641 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide CAS No. 1797982-12-7

4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2741641
CAS No.: 1797982-12-7
M. Wt: 377.423
InChI Key: RFTGWHLBRRORPZ-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O and its molecular weight is 377.423. The purity is usually 95%.
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Biological Activity

The compound 4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrrole-2-carboxamide is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring and a pyrazolo[1,5-a]pyrimidine moiety. The presence of the 4-fluorophenyl group is expected to enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may exhibit similar inhibitory effects, making it a candidate for anticancer therapy .
  • Antioxidant Activity : Pyrazole derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Antitumor Activity

The biological activity of the compound has been explored in various studies:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have shown that pyrazole derivatives can induce apoptosis and inhibit cell proliferation. The compound's structure suggests it may enhance these effects through synergistic interactions with existing chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antibacterial Effects

Other studies have highlighted the anti-inflammatory and antibacterial properties of pyrazole derivatives:

  • Anti-inflammatory Activity : Compounds with similar structures have been reported to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
  • Antibacterial Activity : Certain pyrazoles have shown effectiveness against bacterial strains, suggesting that this compound may also possess antimicrobial properties .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Combination Therapy in Cancer Treatment :
    • A study examined the effects of combining pyrazole derivatives with standard chemotherapy drugs. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination, suggesting that the compound could be effective in overcoming drug resistance in cancer treatment .
  • Mechanism Exploration :
    • Research focused on elucidating the mechanism by which pyrazolo[1,5-a]pyrimidines inhibit cancer cell growth. It was found that these compounds can disrupt cell cycle progression and induce apoptosis through modulation of key signaling pathways such as MAPK and PI3K/Akt pathways .

Data Tables

Activity Type Compound Effect Reference
Antitumor4-(4-fluorophenyl)-N-(3-(2-methylpyrazolo...Induces apoptosis in MCF-7 cells
Anti-inflammatoryPyrazole Derivative XReduces TNF-alpha levels
AntibacterialPyrazole Derivative YEffective against E. coli

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-14-9-20-25-11-15(13-27(20)26-14)3-2-8-23-21(28)19-10-17(12-24-19)16-4-6-18(22)7-5-16/h4-7,9-13,24H,2-3,8H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTGWHLBRRORPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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